5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine
Description
This compound (CAS: 691887-97-5) belongs to the [1,2,4]triazolo[1,5-a]pyrimidine class, characterized by a fused triazole-pyrimidine core. Its structure includes a 5,7-dimethyl substitution on the pyrimidine ring and an (E)-3-phenyl-2-propenyl group at position 6, which confers distinct electronic and steric properties. The molecular formula is C₁₆H₁₆N₄, with a molecular weight of 264.33 g/mol . The (E)-configured propenyl chain enhances rigidity and may influence π-π stacking interactions in biological systems compared to non-olefinic analogs.
Properties
IUPAC Name |
5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-11-14(10-6-9-13-7-4-3-5-8-13)12(2)21-16(18-11)19-15(17)20-21/h3-9H,10H2,1-2H3,(H2,17,20)/b9-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UANGGBODASIPBX-RMKNXTFCSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)CC=CC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=NC2=NC(=NN12)N)C)C/C=C/C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601321538 | |
| Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24819764 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
691887-98-6 | |
| Record name | 5,7-dimethyl-6-[(E)-3-phenylprop-2-enyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601321538 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
The synthesis of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine can be achieved through several methods. One common approach involves the use of enaminonitriles and benzohydrazides under microwave conditions. This method is catalyst-free and eco-friendly, resulting in high yields of the desired product . The reaction typically involves a transamidation mechanism followed by nucleophilic addition with nitrile and subsequent condensation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost and efficiency.
Chemical Reactions Analysis
5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the triazole or pyrimidine rings are replaced by other groups.
Coordination: It can form coordination complexes with metals, such as platinum, which can be characterized by spectroscopic methods.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of triazolo[1,5-a]pyrimidines exhibit promising anticancer properties. Specifically, compounds with similar structures have been shown to inhibit cell proliferation in various cancer cell lines. For example, the incorporation of phenyl groups has been linked to enhanced biological activity against cancer cells .
Case Study : A research article highlighted the synthesis of novel triazolo[1,5-a]pyrimidine derivatives that demonstrated significant cytotoxicity against HeLa (cervical cancer) and L929 (normal fibroblast) cells. The study reported that these compounds could serve as potential lead structures for developing new anticancer agents .
Antimicrobial Properties
The triazole ring system is known for its antimicrobial activity. Compounds containing this moiety have been investigated for their efficacy against various bacterial and fungal strains. The presence of substituents like the phenyl group in 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine enhances its interaction with microbial targets .
Research Findings : Studies have demonstrated that similar triazole compounds can disrupt microbial cell wall synthesis and inhibit enzyme activity essential for microbial survival. This makes them suitable candidates for developing new antibiotics .
Fluorescent Probes
The unique structural features of triazolo[1,5-a]pyrimidines allow them to be utilized as fluorescent probes in biochemical assays. These compounds can be designed to exhibit specific photophysical properties that make them suitable for tracking biological processes in live cells.
Application Example : Research has shown that pyrazolo[1,5-a]pyrimidine derivatives can serve as lipid droplet biomarkers in HeLa cells. This application is crucial for visualizing cellular processes and understanding lipid metabolism in cancer research .
Organic Light Emitting Diodes (OLEDs)
The photophysical properties of compounds like this compound make them potential candidates for use in organic light-emitting diodes (OLEDs). Their ability to emit light upon excitation can be harnessed in display technologies.
Research Insights : Studies on related compounds have indicated their effectiveness as emissive materials in OLEDs due to their high quantum efficiency and stability under operational conditions .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine involves its interaction with molecular targets such as enzymes and receptors. For example, it can inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in cell cycle regulation . By binding to the active site of CDK2, the compound prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Substitution Patterns
A. 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 7135-02-6)
- Structure : Lacks the 6-position propenyl group, simplifying the core to 5,7-dimethyl and 2-amine substituents.
- Properties : Molecular weight 163.18 g/mol (C₇H₉N₅), with higher solubility in polar solvents due to reduced hydrophobicity .
- Applications : Serves as a precursor for more complex derivatives but exhibits weaker biological activity due to the absence of the propenyl moiety.
B. 5-Methyl-7-phenyl-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (Compound 4)
- Structure : Features a phenyl group at position 7 instead of methyl, introducing aromatic bulk.
- Biological Relevance : Demonstrates moderate tubulin inhibition (IC₅₀ ~1.2 µM) in cancer cell lines, attributed to the phenyl group’s hydrophobic interactions .
- Synthesis : Purchased commercially, unlike the target compound, which requires multi-step synthesis involving propenylation .
Functional Group Variations
C. 7-(3-Chlorophenyl)[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 303145-67-7)
- Structure : Substituted with a 3-chlorophenyl group at position 5.
- Electronic Effects : The electron-withdrawing Cl atom increases electrophilicity, enhancing reactivity in nucleophilic substitution reactions. Molecular weight: 245.67 g/mol .
- Activity: Shows improved antifungal activity compared to non-halogenated analogs, suggesting halogenation boosts bioactivity .
D. 7-[(E)-2-(4-Fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS: 338793-23-0)
- Structure : Contains a fluorinated ethenyl group, increasing metabolic stability via reduced oxidative metabolism.
- Pharmacokinetics : Fluorine’s electronegativity enhances binding to hydrophobic pockets in enzymes, as seen in kinase inhibitors .
Hybrid Derivatives
E. 2-Amino-5-methyl-N-(p-tolyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
Data Table: Key Comparative Parameters
Research Implications
- Synthetic Accessibility : The target compound’s propenyl group requires precise E-configuration control, increasing synthesis difficulty compared to phenyl or methyl analogs .
- Bioactivity Gaps : While carboxamide derivatives (e.g., ) show potent anticancer activity, the propenyl group’s role in modulating selectivity remains unexplored.
- Regulatory Considerations : Analogous compounds like 5,7-dimethoxy derivatives (CAS: 13223-43-3) face significant new use reporting (SNUR) under EPA guidelines, suggesting regulatory scrutiny for the target compound .
Biological Activity
The compound 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl][1,2,4]triazolo[1,5-a]pyrimidin-2-amine (CAS No. 691887-98-6) is a member of the triazole family, which has garnered attention due to its diverse biological activities. This article aims to provide an in-depth review of the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C16H17N5
- Molecular Weight : 279.34 g/mol
- CAS Number : 691887-98-6
Structure
The structure of the compound is characterized by a triazolo-pyrimidine core substituted with a phenyl group and a propenyl moiety. This unique configuration is believed to contribute to its biological efficacy.
Antimicrobial Activity
Research indicates that compounds with triazole structures often exhibit significant antimicrobial properties. For instance, derivatives similar to 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]triazolo[1,5-a]pyrimidine have shown potent inhibitory effects against various bacterial strains. In particular, studies have highlighted its effectiveness against Pseudomonas aeruginosa and Escherichia coli , with minimal inhibitory concentrations (MIC) reported in the low micromolar range .
Anticancer Activity
Compounds containing triazole rings have been extensively studied for their anticancer properties. The triazolo-pyrimidine derivatives have demonstrated cytotoxic effects against several cancer cell lines. For example, related compounds were evaluated for their antiproliferative activity against lung and breast cancer cells, showing promising results that warrant further exploration .
Anticonvulsant Activity
The anticonvulsant potential of triazolo-pyrimidine derivatives has also been documented. In one study, various derivatives were tested using the maximal electroshock (MES) test, showcasing significant anticonvulsant activity compared to established drugs like carbamazepine . This suggests that 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]triazolo[1,5-a]pyrimidin-2-amine may possess similar properties.
The exact mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the triazole moiety may interfere with essential microbial enzymes or cellular pathways involved in tumor proliferation and seizure activity.
Study 1: Antimicrobial Efficacy
A recent study evaluated the antimicrobial activity of various triazolo-pyrimidine derivatives, including 5,7-dimethyl-6-[(E)-3-phenyl-2-propenyl]triazolo[1,5-a]pyrimidin-2-amine . The results indicated that this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 5,7-Dimethyl Triazole | 0.21 | Pseudomonas aeruginosa |
| 5,7-Dimethyl Triazole | 0.25 | Escherichia coli |
Study 2: Anticancer Activity
In vitro studies assessed the cytotoxicity of the compound against various cancer cell lines:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 15 |
| MCF7 (Breast Cancer) | 12 |
These findings suggest that the compound has a selective cytotoxic effect on cancer cells while sparing normal cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
